molecular formula C42H68O13 B034924 Corchorusin D CAS No. 108886-04-0

Corchorusin D

Cat. No. B034924
M. Wt: 781 g/mol
InChI Key: WWABOEGJVNVCGA-BNQVJPHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corchorusin D is a natural product that has been isolated from the plant Corchorus olitorius L. It belongs to the class of flavonoids and possesses various biological activities. This compound has gained significant attention from the scientific community due to its potential therapeutic properties.

Scientific Research Applications

  • Apoptosis Induction in Cancer Cells

    • Corchorusin D (COR-D), derived from Corchorus acutangulus, exhibits potent anti-cancer properties. It has been shown to induce apoptosis in chronic myelogenous leukemic cell line K562 and melanoma cells (B16F10, SK-MEL-28, A375) by affecting mitochondrial functions and activating intrinsic apoptotic pathways. This involves the regulation of Bcl-2/Bax ratio, activation of caspases, and suppression of the AKT/PKB pathway (Mallick et al., 2012); (Mallick et al., 2013).
  • Targeted Drug Delivery

    • Studies have explored the use of COR-D in targeted drug delivery systems. Corchorusin D-bearing liposomes have shown potential in delivering drugs to specific cellular and subcellular sites, such as the lysosomal fraction of non-parenchymal liver cells. This could be significant for treating diseases like macrophage-associated disorders involving Mycobacterium leprae and Mycobacterium tuberculosis (Medda et al., 1990); (Medda et al., 1995).
  • Antioxidant and Antidiabetic Properties

    • COR-D, along with other compounds from Corchorus spp., has been associated with antioxidant and antidiabetic properties. This includes inhibitory effects on α-amylase and α-glucosidase, enzymes linked to diabetes, and potential scavenging of free radicals, which can be crucial in managing type 2 diabetes mellitus (Ademiluyi et al., 2015).
  • Potential in Plant Tissue Culture

    • Research on Corchorus spp. has also included the investigation of somatic embryogenesis, a key process in plant tissue culture and genetic engineering. This has implications for the cultivation and improvement of varieties for industrial and medicinal uses (Mondal et al., 2020).
  • Ethnobotanical and Pharmacological Potential

    • Corchorus species, including those yielding COR-D, have been recognized for various ethnobotanical applications. Their leaves are traditionally used in managing pain, fever, dysentery, and other diseases, reflecting their pharmacological potential with a variety of bioactive molecules (Kumari et al., 2019).

properties

CAS RN

108886-04-0

Product Name

Corchorusin D

Molecular Formula

C42H68O13

Molecular Weight

781 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H68O13/c1-36(2)14-15-41-20-51-42(25(41)16-36)13-9-24-38(5)11-10-27(37(3,4)23(38)8-12-39(24,6)40(42,7)17-26(41)45)54-35-33(31(49)29(47)22(19-44)53-35)55-34-32(50)30(48)28(46)21(18-43)52-34/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25+,26-,27?,28-,29+,30+,31+,32-,33-,34+,35+,38+,39-,40+,41?,42?/m1/s1

InChI Key

WWABOEGJVNVCGA-BNQVJPHMSA-N

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2C=CC45[C@]3(C[C@H](C6([C@@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

SMILES

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C

Canonical SMILES

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C

synonyms

corchorusin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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